Home > Products > Screening Compounds P43412 > 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide - 897614-85-6

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Catalog Number: EVT-2793078
CAS Number: 897614-85-6
Molecular Formula: C17H16FN5O2
Molecular Weight: 341.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a molecule studied for its crystal structure and supramolecular architecture formed through hydrogen bonding and π-π stacking interactions. []
  • Relevance: This compound, like 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, contains a tetrazole ring as a core structural feature. [] The presence of this tetrazole ring and the shared phenyl substituent establishes a structural relationship between the two compounds. [] You can find the paper describing this compound here:

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: AZD-5423 is a glucocorticoid receptor agonist developed for the treatment of asthma and chronic obstructive pulmonary disease. []
  • Relevance: This compound shares the presence of a 4-fluorophenyl substituent with 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide. [] Additionally, both molecules feature an acetamide group. [] These shared functionalities contribute to the structural similarities between the two. You can find the paper describing this compound here:

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol is a potent aromatase inhibitor. It shares structural features with both second- and third-generation nonsteroidal anti-aromatase compounds. []
  • Relevance: This compound and 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide both contain a 4-fluorophenyl substituent, establishing a structural connection between them. [] You can find the paper describing this compound here:

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

  • Compound Description: N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide has been analyzed for its crystal structure. The research focuses on its planar indole ring system, distorted tetrahedral sulfur configuration, and the influence of intramolecular hydrogen bonds on its conformation. []
  • Relevance: Similar to 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, this compound possesses an acetamide group. [] The presence of this functional group highlights a structural relationship between the two. You can find the paper describing this compound here:

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted) -(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

  • Compound Description: This complex molecule is part of a study exploring the synthesis and biological evaluation of 1,2,3,4-tetrahydropyrimidine derivatives. It exhibits potent antimicrobial and antituberculosis activity. []
  • Relevance: This compound and 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide share the acetamide functional group. [] You can find the paper describing this compound here:

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Compound Description: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate is another molecule studied for its crystal structure, highlighting the three-dimensional network formed through intermolecular hydrogen bonding. []
  • Relevance: This compound, like 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, features both an acetamide group and a 4-fluorophenyl substituent. [] The presence of these structural motifs indicates a relationship between the two compounds. You can find the paper describing this compound here:

4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl) pyrazole [5,1-c][1, 2, 4]triazine-3-carboxamide (TFC)

  • Compound Description: This compound was synthesized as part of a study on novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives. [] It exhibited more potent inhibitory activity against breast cancer (MCF-7) and liver cancer (HepG2) cell growth than the standard drug doxorubicin. [] This compound has undergone detailed theoretical and experimental mechanical studies, including DFT/B3LYP/6-31G(d) level examination of its optimized molecular structure and FTIR analysis. []
  • Relevance: TFC shares the presence of a 4-fluorophenyl substituent with 2-(4-fluorophenyl)-N-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide. [] The shared 4-fluorophenyl substituent establishes a structural connection between the two compounds. You can find the paper describing this compound here:

Properties

CAS Number

897614-85-6

Product Name

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide

Molecular Formula

C17H16FN5O2

Molecular Weight

341.346

InChI

InChI=1S/C17H16FN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24)

InChI Key

OZQUCHSKXZXRCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.